Diethyl {5-[(2-chlorobenzyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
The synthesis of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves several steps:
Formation of the Oxazole Ring: The oxazole ring is typically synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Introduction of the Phosphonate Group: The phosphonate group is introduced via a reaction between a suitable phosphonic acid derivative and the oxazole ring.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents include halides and amines.
Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions, leading to the formation of phosphonic acid derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other phosphonate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the development of corrosion inhibitors and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE include other phosphonate derivatives with similar structural features. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. Examples include:
- DIETHYL (4-CHLOROPHENYL)PHOSPHONATE
- DIETHYL (4-METHOXYPHENYL)PHOSPHONATE
- DIETHYL (4-AMINOPHENYL)PHOSPHONATE
The uniqueness of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26ClN2O5P |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C22H26ClN2O5P/c1-4-28-31(26,29-5-2)22-21(24-15-17-8-6-7-9-19(17)23)30-20(25-22)14-16-10-12-18(27-3)13-11-16/h6-13,24H,4-5,14-15H2,1-3H3 |
InChI Key |
ULNHUQHIAUZORE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)OC)NCC3=CC=CC=C3Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.